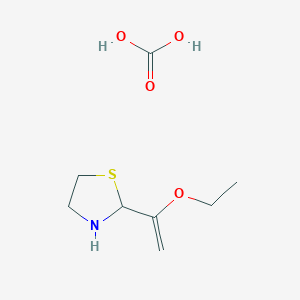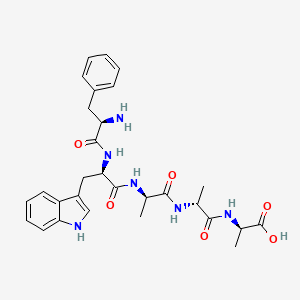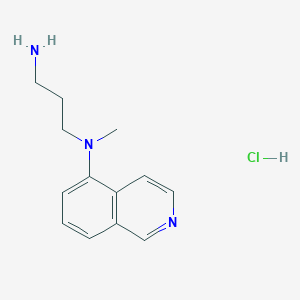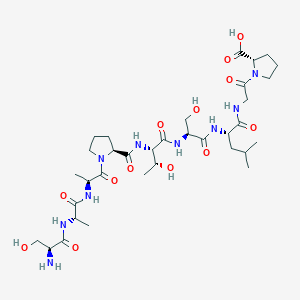
Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine: is a compound that combines the properties of carbonic acid and thiazolidine derivatives It is known for its unique chemical structure, which includes an ethoxyethenyl group attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine typically involves the reaction of thiazolidine derivatives with ethoxyethenyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions can occur at the ethoxyethenyl group or the thiazolidine ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and selectivity. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed pathways and molecular interactions involved.
Comparison with Similar Compounds
- 2-(1-Ethoxyethenyl)-4-oxazolecarboxylic acid ethyl ester
- 3-Pyridinecarboxylic acid, 2-(1-ethoxyethenyl)-, ethyl ester
- 4-Pyridinecarboxylic acid, 2-chloro-5-(1-ethoxyethenyl)-, methyl ester
Comparison: Compared to these similar compounds, Carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine stands out due to its unique combination of carbonic acid and thiazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility set it apart from other similar compounds, offering potential advantages in both research and industrial settings.
Properties
CAS No. |
879219-73-5 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
carbonic acid;2-(1-ethoxyethenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C7H13NOS.CH2O3/c1-3-9-6(2)7-8-4-5-10-7;2-1(3)4/h7-8H,2-5H2,1H3;(H2,2,3,4) |
InChI Key |
WLQCAFPMWKGGSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1NCCS1.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)



![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)

![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![5-(4-Aminophenyl)-6-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12587792.png)

![({2-[(2,2-Dichlorocyclopropyl)oxy]ethyl}sulfanyl)benzene](/img/structure/B12587810.png)
![N-({4-[5-(Methylamino)pentyl]phenyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B12587812.png)
![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
